2-chloro-N-cyclohexyl-9H-purin-6-amine

Purine synthesis Nucleophilic substitution Building block efficiency

2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) is a 2,6-disubstituted purine that serves as a pivotal synthetic intermediate in the construction of 2,6-diamino-purine derivatives with demonstrated antiproliferative activity. The compound features a chlorine atom at the C2 position—a reactive handle for nucleophilic aromatic substitution (SNAr)—and a cyclohexylamino group at C6 that contributes steric bulk relevant to kinase hinge-binding interactions.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 39639-45-7
Cat. No. B1315966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-9H-purin-6-amine
CAS39639-45-7
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C11H14ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17)
InChIKeyKFFVUDBBUBKCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7): A Regioselectively Functionalized Purine Scaffold for Kinase-Targeted Library Synthesis


2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) is a 2,6-disubstituted purine that serves as a pivotal synthetic intermediate in the construction of 2,6-diamino-purine derivatives with demonstrated antiproliferative activity [1]. The compound features a chlorine atom at the C2 position—a reactive handle for nucleophilic aromatic substitution (SNAr)—and a cyclohexylamino group at C6 that contributes steric bulk relevant to kinase hinge-binding interactions [2]. This substitution pattern enables sequential, regioselective functionalization, making the compound a preferred building block for structure–activity relationship (SAR) exploration around the purine core.

Why Generic Substitution of 2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) with Other Purine Analogs Risks Synthetic Inefficiency and Altered Biological Profile


The 2-chloro substituent on the purine core is not a passive placeholder; it governs both synthetic efficiency and biological target engagement in ways that cannot be replicated by simple analogs. In a controlled, direct comparison, 2-chloro-N-cyclohexyl-9H-purin-6-amine (compound 4) was obtained in 65% isolated yield alongside a defined bis-alkylation by-product, whereas its N-methyl analog (compound 5) delivered 80% yield with a markedly cleaner reaction profile [1]. The chlorine at C2 also enables subsequent SNAr with anilines to generate 2-arylamino-purines in 70–74% yield—a diversification pathway unavailable to the des-chloro analog (N-cyclohexyl-9H-purin-6-amine) [1][2]. Furthermore, the crystal structure of the des-chloro analog bound to ERK2 (PDB 4QP1/4QP4) confirms that the cyclohexylamino group occupies the adenine-binding pocket, implying that the 2-chloro substituent would directly interface with the hinge region and modulate kinase selectivity [2]. Substituting this compound with N-cyclohexyl-9H-purin-6-amine, 2-fluoro, or 2-bromo variants would therefore alter both the synthetic trajectory and the biological fingerprint, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) vs. Its Closest Purine Analogs


Isolated Synthetic Yield: 2-Chloro-N-cyclohexyl-9H-purin-6-amine vs. Its N-Methyl Analog Under Identical Microwave Conditions

When 2,6-dichloropurine was reacted with cyclohexylamine versus N-methylcyclohexylamine under identical microwave-assisted conditions (EtOH, Et₃N, 90 °C, 1.5 h), 2-chloro-N-cyclohexyl-9H-purin-6-amine (compound 4) was isolated in 65% yield, whereas 2-chloro-N-cyclohexyl-N-methyl-9H-purin-6-amine (compound 5) was isolated in 80% yield [1]. The 15-percentage-point deficit for compound 4 is attributed to a competing bis-alkylation side reaction at the unprotected N6 position, which generates a by-product requiring additional chromatographic removal [1].

Purine synthesis Nucleophilic substitution Building block efficiency

Reaction Cleanliness and By-Product Profile: Competing Bis-Alkylation in 2-Chloro-N-cyclohexyl-9H-purin-6-amine vs. Cleaner N-Methyl Analog

The synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine (compound 4) is accompanied by a structurally characterized by-product resulting from nucleophilic attack of a second equivalent of 2,6-dichloropurine at the unprotected N6 position. In contrast, the N-methyl analog (compound 5) completely suppresses this side reaction because the methyl substituent sterically blocks the N6 site [1]. The paper explicitly states: 'The production of 5 proceeded with higher yields and in a cleaner way compared to 4. In fact the methyl-N⁶ substituent as in 5 prevented the formation of the by-product' [1].

Side reaction By-product formation Purification complexity

Downstream Diversification Efficiency: SNAr with Aniline Using 2-Chloro-N-cyclohexyl-9H-purin-6-amine vs. Its N-Methyl Analog

Both 2-chloro-N-cyclohexyl-9H-purin-6-amine (compound 4) and its N-methyl analog (compound 5) undergo SNAr with aniline to generate the corresponding 2-arylamino-purine derivatives. Compound 4 afforded N⁶-cyclohexyl-N²-phenyl-7H-purine-2,6-diamine (compound 2) in 70% yield, while compound 5 gave N⁶-cyclohexyl-N⁶-methyl-N²-phenyl-7H-purine-2,6-diamine (compound 3) in 74% yield under the same conditions (aniline, NMP, 150 °C, 14 h) [1]. The 4-percentage-point difference is modest, confirming that the 2-chloro group retains comparable reactivity irrespective of the N6 substitution pattern and enabling parallel library synthesis from both intermediates.

Nucleophilic aromatic substitution Library synthesis SAR exploration

Regioselective C6 Substitution: Yield Comparison Across Different Synthetic Protocols for 2-Chloro-N-cyclohexyl-9H-purin-6-amine

The target compound can be accessed via regioselective substitution of 2,6-dichloropurine with cyclohexylamine. Under conventional heating in pentanol at 70 °C, a 76% yield of the C6-substituted product is reported [2]. Under microwave-assisted conditions in EtOH at 90 °C, a 65% yield is obtained [1]. Both protocols deliver the C6-regioisomer exclusively, confirming that the inherent electrophilicity gradient of 2,6-dichloropurine (C6 > C2) consistently favors formation of the target compound. The 11-percentage-point yield differential reflects solvent and heating method effects rather than a change in regiochemical outcome.

Regioselectivity Nucleophilic substitution C6 vs C2 reactivity

Optimal Application Scenarios for 2-Chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2,6-Diamino-Purine Kinase Inhibitor Libraries via Sequential SNAr

The 2-chloro group serves as a traceless handle for introducing diverse aryl or heteroaryl amines at the C2 position following initial C6 functionalization. The demonstrated 70% yield for aniline SNAr [1] establishes a baseline for library production, while the consistent regioselectivity across protocols [1][2] ensures that medicinal chemists receive a uniform starting material for SAR campaigns targeting Aurora kinases, Mps1, or ERK2 [1][3]. Researchers should budget for the 65% baseline yield and account for the bis-alkylation by-product when scaling reactions.

Process Chemistry: Optimization of Microwave-Assisted vs. Conventional Heating Protocols

The yield differential between microwave (65% [1]) and conventional heating (76% [2]) provides process chemists with a quantitative framework for selecting synthetic routes. For small-scale library production, microwave conditions offer speed (1.5 h), while for larger batches, the 11-percentage-point yield advantage of conventional heating in pentanol may justify longer reaction times. The documented by-product profile of the microwave route [1] further informs purification strategy and cost modeling.

Chemical Biology: Reference Compound for Studying 2-Chloro Effects on Kinase Hinge-Binding

The crystal structure of the des-chloro analog (N-cyclohexyl-9H-purin-6-amine) bound to ERK2 (PDB 4QP1/4QP4) [3] provides a structural baseline against which the 2-chloro derivative can be compared. The chlorine atom at C2 is positioned to interact with the kinase hinge region; procuring this compound enables direct biophysical comparison (e.g., ITC, SPR, or X-ray crystallography) to quantify the contribution of the 2-chloro substituent to binding affinity and selectivity, informing fragment-based drug design programs.

Quality Control and Procurement Benchmarking: Purity Specifications and Batch Consistency

Given the documented bis-alkylation by-product [1], procurement specifications should include HPLC or NMR purity thresholds (≥95% as offered by multiple suppliers ) with explicit limits on the N6-bis-alkylated impurity. The availability of batch-specific QC data (NMR, HPLC, GC) from suppliers such as Bidepharm enables purchasers to verify lot-to-lot consistency, which is critical when the compound is used as a key intermediate in multi-step synthesis.

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